molecular formula C12H18O3 B14264395 1-(1,2-Dimethoxypropyl)-4-methoxybenzene CAS No. 138169-72-9

1-(1,2-Dimethoxypropyl)-4-methoxybenzene

Cat. No.: B14264395
CAS No.: 138169-72-9
M. Wt: 210.27 g/mol
InChI Key: KAJLCSYJNNSSHC-UHFFFAOYSA-N
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Description

1-(1,2-Dimethoxypropyl)-4-methoxybenzene is an organic compound with the molecular formula C12H18O3 and a molecular weight of 210.27 g/mol This compound is characterized by a benzene ring substituted with a 1,2-dimethoxypropyl group and a methoxy group at the para position

Preparation Methods

The synthesis of 1-(1,2-Dimethoxypropyl)-4-methoxybenzene typically involves the reaction of 4-methoxybenzyl chloride with 1,2-dimethoxypropane in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-(1,2-Dimethoxypropyl)-4-methoxybenzene undergoes various chemical reactions, including:

Scientific Research Applications

1-(1,2-Dimethoxypropyl)-4-methoxybenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(1,2-Dimethoxypropyl)-4-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s methoxy and dimethoxypropyl groups play a crucial role in its reactivity and interactions with biological molecules. These interactions can lead to the modulation of various biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

1-(1,2-Dimethoxypropyl)-4-methoxybenzene can be compared with other similar compounds, such as:

Properties

CAS No.

138169-72-9

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

1-(1,2-dimethoxypropyl)-4-methoxybenzene

InChI

InChI=1S/C12H18O3/c1-9(13-2)12(15-4)10-5-7-11(14-3)8-6-10/h5-9,12H,1-4H3

InChI Key

KAJLCSYJNNSSHC-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=C(C=C1)OC)OC)OC

Origin of Product

United States

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